![molecular formula C17H20F3NO B2921163 N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097898-56-9](/img/structure/B2921163.png)
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound “N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide” is an amide, which is a type of organic compound. The name suggests that it contains a trifluoromethyl group (-CF3) attached to a phenyl group (a variant of benzene), and a methylidene group (=CH2) attached to a cyclohexyl group (a six-membered carbon ring). Amides are commonly found in a wide range of applications, from polymers to pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the trifluoromethyl group. Amides can participate in a variety of reactions, including hydrolysis and reductions . The trifluoromethyl group can also influence the reactivity of the compound .Scientific Research Applications
Antibacterial Agents
Compounds with the trifluoromethylphenyl group have been shown to possess significant antibacterial properties . They are effective in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and can prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds can also eradicate preformed biofilms, potentially offering a new avenue for treating bacterial infections that are resistant to conventional antibiotics .
Antimicrobial Research
The trifluoromethylphenyl moiety is a key feature in the design of novel antimicrobial agents. Research indicates that these agents can be more effective than traditional antibiotics like vancomycin, especially against resistant strains of bacteria such as Enterococcus faecium. This suggests that N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide could be a valuable compound in the development of new antimicrobial drugs .
Organic Synthesis
Trifluoromethylphenyl compounds serve as important intermediates in organic synthesis. They are used to create a variety of complex molecules, which can have applications across different fields of chemistry and pharmacology. The versatility of these compounds makes them valuable for synthesizing a wide range of chemical products .
Pharmaceutical Development
The structural features of trifluoromethylphenyl compounds, including N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide, make them candidates for drug development. Their potential low toxicity to human cells and high selectivity factor indicate that they could be developed into drugs with fewer side effects and better efficacy .
Agrochemicals
Compounds with trifluoromethylphenyl groups are also used in the development of agrochemicals. Their properties can be harnessed to create pesticides and herbicides that are more effective and potentially less harmful to the environment. This is crucial for developing sustainable agricultural practices .
Materials Science
The trifluoromethyl group is increasingly important in materials science. It can impart unique properties to materials, such as increased stability and resistance to degradation. This makes N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide a compound of interest for creating new materials with enhanced performance characteristics .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to be potent antimicrobial agents . They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria .
Mode of Action
It is suggested that these types of compounds have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with various biochemical pathways.
Result of Action
Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO/c1-12-2-9-15(10-3-12)21-16(22)11-6-13-4-7-14(8-5-13)17(18,19)20/h4-5,7-8,15H,1-3,6,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVSMHXWGXKMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
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